molecular formula C3H8 B106126 Propane (1-13C) CAS No. 17251-65-9

Propane (1-13C)

Cat. No. B106126
Key on ui cas rn: 17251-65-9
M. Wt: 45.09 g/mol
InChI Key: ATUOYWHBWRKTHZ-OUBTZVSYSA-N
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Patent
US06713655B2

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH3:3].[Br:4][Br:5]>>[Br:4][Br:5].[Br:4][CH:2]([CH3:3])[CH3:1].[Br:4][CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
270 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed into a reactor
TEMPERATURE
Type
TEMPERATURE
Details
(glass tube ID 0.38″, heating zone length 4″), which

Outcomes

Product
Name
Type
product
Smiles
BrBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles
BrC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.9%
Name
Type
product
Smiles
BrCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713655B2

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH3:3].[Br:4][Br:5]>>[Br:4][Br:5].[Br:4][CH:2]([CH3:3])[CH3:1].[Br:4][CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
270 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed into a reactor
TEMPERATURE
Type
TEMPERATURE
Details
(glass tube ID 0.38″, heating zone length 4″), which

Outcomes

Product
Name
Type
product
Smiles
BrBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles
BrC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.9%
Name
Type
product
Smiles
BrCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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